2-Phenethyl-6-phenyl-4H-pyran-4-one

Description

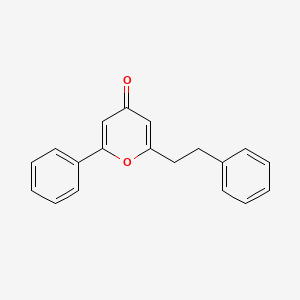

2-Phenethyl-6-phenyl-4H-pyran-4-one is a synthetic derivative of the pyran-4-one scaffold, a six-membered heterocyclic ring containing one oxygen atom and a ketone group at position 4. The compound features a phenethyl group (-CH₂CH₂C₆H₅) at position 2 and a phenyl group (-C₆H₅) at position 5.

Properties

IUPAC Name |

2-phenyl-6-(2-phenylethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-17-13-18(12-11-15-7-3-1-4-8-15)21-19(14-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJCQSMLSMHETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethyl-6-phenyl-4H-pyran-4-one typically involves the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This one-pot reaction is known for its efficiency and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar condensation reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenethyl-6-phenyl-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Phenethyl-6-phenyl-4H-pyran-4-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

Mechanism of Action

The mechanism of action of 2-Phenethyl-6-phenyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to induce autophagy by downregulating specific proteins at the transcriptional level . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Pyranone Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural and molecular features of 2-Phenethyl-6-phenyl-4H-pyran-4-one and related compounds:

*Molecular formula and weight inferred from structural analogs.

Key Observations:

- Substituent Bulkiness : The phenethyl group in the target compound introduces greater steric bulk compared to methyl or cyclopropyl substituents, likely influencing its interaction with biological targets or synthetic intermediates .

- Electronic Effects : Electron-withdrawing groups (e.g., ketone at position 4) and electron-donating groups (e.g., hydroxy in 6-Ethyl-4-hydroxy-2H-pyran-2-one) modulate reactivity. For instance, hydroxy groups enhance aqueous solubility, making derivatives like 4-Hydroxy-6-(phenylmethyl)-2H-pyran-2-one more suitable for pharmaceutical applications .

- Aromatic Interactions : Phenyl and benzyl groups (e.g., in 2-Cyclopropyl-6-phenyl-4H-pyran-4-one and 4-Hydroxy-6-(phenylmethyl)-2H-pyran-2-one) facilitate π-π stacking, a critical feature in drug-receptor binding .

Biological Activity

2-Phenethyl-6-phenyl-4H-pyran-4-one (C19H16O2) is an organic compound that has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and antifungal properties, as well as its therapeutic implications in various medical applications. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has a molecular weight of 276.33 g/mol and features a unique structure that contributes to its biological activities. The compound can be synthesized through the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile under refluxing ethanol conditions.

Biological Activity Overview

The biological activities of this compound include:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

2. Antifungal Properties

The compound has also shown antifungal activity, particularly against pathogenic fungi. This activity is crucial in addressing fungal infections that are resistant to conventional treatments.

The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. It is believed to disrupt cellular processes such as protein synthesis and cell wall integrity, leading to cell death. Similar compounds have been shown to induce autophagy by downregulating specific proteins at the transcriptional level .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other pyranone derivatives is useful:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 6-Pentyl-2H-pyran-2-one | Antifungal | Known for its broad-spectrum antifungal properties |

| 2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one | Therapeutic effects | Used in pharmacological studies |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as an alternative treatment.

- Antifungal Activity Evaluation : In another study, the antifungal properties were tested against Candida albicans. The compound demonstrated potent activity, inhibiting fungal growth effectively compared to conventional antifungal agents.

- Therapeutic Potential : Preliminary research has explored the therapeutic potential of this compound in cancer treatment, focusing on its ability to induce apoptosis in cancer cells through specific signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.